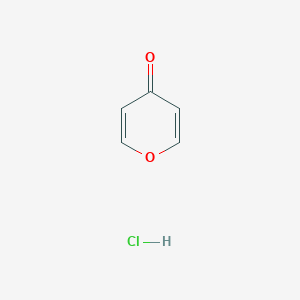

4H-Pyran-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyran-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYHBQCTHMIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4H-Pyran-4-one and its Hydrochloride Salt

Abstract

The 4H-pyran-4-one (γ-pyrone) scaffold is a privileged structure in medicinal chemistry and organic synthesis, found in numerous natural products and bioactive compounds.[1][2][3] Its hydrochloride salt, while less commonly documented, represents a protonated, activated form of the molecule with distinct chemical properties and heightened reactivity. This technical guide provides an in-depth analysis of the parent 4H-pyran-4-one and a detailed, field-proven perspective on the formation, properties, and critical handling considerations for its hydrochloride derivative. This document is intended for researchers, chemists, and drug development professionals who utilize pyrone-based scaffolds as key intermediates and require a comprehensive understanding of their behavior, particularly under acidic conditions.

The Parent Compound: 4H-Pyran-4-one (γ-Pyrone)

Introduction and Significance

4H-Pyran-4-one, commonly known as γ-pyrone, is an unsaturated six-membered heterocyclic ketone.[4] The conjugated system within its structure imparts a degree of aromatic character and unique reactivity, making it a versatile building block in synthetic chemistry.[4] Derivatives of this core are explored for a wide range of biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][5] A thorough understanding of the parent compound's baseline properties is essential before considering its acid-activated forms.

Physicochemical Properties

4H-Pyran-4-one is a low-melting solid at room temperature, appearing as a light yellow or brown material.[6][7] It is hygroscopic and known to polymerize or darken upon exposure to air and alkali.[8] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4H-Pyran-4-one

| Property | Value | Source |

| CAS Number | 108-97-4 | [7] |

| Molecular Formula | C₅H₄O₂ | [6][9] |

| Molecular Weight | 96.08 g/mol | [7][10] |

| Appearance | Solid, Light yellow to Brown | [6][7] |

| Melting Point | 32-34 °C (lit.) | [7][8] |

| Boiling Point | 210-215 °C (lit.) | [7][8] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, oils. | [6][8] |

| Storage Temp. | 2-8°C, under inert gas | [7] |

Spectroscopic Profile

The structural identity and purity of 4H-pyran-4-one are routinely confirmed by spectroscopic methods. The key expected signatures are outlined in Table 2.

Table 2: Spectroscopic Data for 4H-Pyran-4-one

| Technique | Key Peaks / Shifts (Expected) | Rationale |

| ¹H NMR | δ ~6.4 ppm (d, 2H, H2/H6), δ ~7.7 ppm (d, 2H, H3/H5) | A symmetrical spectrum due to the molecule's C₂ᵥ symmetry. The protons adjacent to the ether oxygen (H2/H6) are more shielded than those adjacent to the carbonyl (H3/H5). |

| ¹³C NMR | δ ~113 ppm (C2/C6), δ ~140 ppm (C3/C5), δ ~175 ppm (C4, C=O) | The carbonyl carbon (C4) is significantly deshielded. The carbons adjacent to the oxygen (C2/C6) appear upfield compared to the other vinyl carbons. |

| FTIR (cm⁻¹) | ~1660 (C=O, strong), ~1600 (C=C), ~1350 (C-O-C) | Characteristic strong carbonyl stretch for a conjugated ketone. The ether linkage also presents a distinct signal. |

| Mass Spec (EI) | m/z 96 (M⁺), 68 (M⁺ - CO), 39 | The molecular ion peak is prominent. A characteristic fragmentation pathway for pyrones is the loss of carbon monoxide. |

Note: Exact spectral values can vary based on solvent and instrumentation. Data is synthesized from typical values for this structural class.[1][11]

The Hydrochloride Salt: An Activated Electrophile

The formation of 4H-Pyran-4-one hydrochloride involves a fundamental acid-base reaction where the carbonyl oxygen, the most basic site, is protonated by hydrochloric acid. This seemingly simple step fundamentally alters the molecule's electronic structure, stability, and reactivity.

Structure and Formation

Protonation of the exocyclic carbonyl oxygen results in the formation of a 4-hydroxypyrylium chloride salt. This cation is resonance-stabilized, distributing the positive charge across the ring and imparting significant aromatic character. The formation is a reversible equilibrium, heavily favoring the salt in the presence of strong, anhydrous acid.

The consequence of this structural change cannot be overstated: the molecule transitions from a conjugated ketone to a highly electron-deficient, aromatic pyrylium system. This renders the ring exceptionally susceptible to nucleophilic attack.

Predicted Properties and Stability

Direct, comprehensive experimental data for the isolated hydrochloride salt is scarce in literature. However, based on the principles of physical organic chemistry, its properties can be reliably predicted:

-

Appearance: Expected to be a crystalline, likely colorless, and highly hygroscopic solid.

-

Solubility: As an ionic salt, its solubility in water and polar protic solvents like ethanol will be significantly enhanced compared to the neutral parent. Conversely, it will be poorly soluble in nonpolar solvents like hexanes or diethyl ether.

-

Melting Point: The ionic character will lead to a much higher melting point, which will likely be a decomposition temperature rather than a true melt.

-

Stability: This is the most critical parameter for any researcher. The 4-hydroxypyrylium cation is a potent electrophile. In the presence of nucleophiles, particularly water, it is expected to be highly unstable. It will readily undergo hydrolysis, leading to ring-opening. Therefore, 4H-Pyran-4-one hydrochloride must be synthesized, stored, and handled under strictly anhydrous conditions. [12] Exposure to atmospheric moisture can lead to rapid degradation.

Anticipated Changes in Spectroscopic Signatures

The protonation event causes dramatic and diagnostically useful shifts in the spectroscopic data:

-

¹H NMR: The delocalization of positive charge throughout the aromatic pyrylium ring will cause a significant downfield shift of all ring protons compared to the parent compound. The acidic proton on the oxygen (O-H) may appear as a broad singlet, often exchangeable with D₂O.

-

FTIR: The most telling change will be the disappearance of the strong C=O stretch around 1660 cm⁻¹. This will be replaced by a broad O-H stretch (typically 3200-3400 cm⁻¹) and changes in the C=C/C-O region, reflecting the new aromatic system.

Experimental Protocols and Workflows

Synthesis of 4H-Pyran-4-one (Parent Compound)

Several methods exist for the synthesis of γ-pyrone. A common and reliable laboratory-scale approach involves the decarboxylation of chelidonic acid. An alternative synthesis proceeds from 1,1,5,5-tetramethoxypentan-3-one.[8]

Protocol: Synthesis from 1,1,5,5-tetramethoxypentan-3-one [8]

-

Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1.0 g (4.8 mmol) of 1,1,5,5-tetramethoxypentan-3-one.

-

Acid Addition: Cool the flask in an ice bath. Slowly add 1.2 mL (14.1 mmol) of concentrated (12 M) hydrochloric acid dropwise with vigorous stirring.

-

Causality Insight: The strong acid is required to hydrolyze the acetal groups and catalyze the subsequent intramolecular condensation and dehydration to form the pyrone ring. Cooling is necessary to control the exothermic reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Work-up & Characterization: The product can be isolated via extraction. The reaction progress and yield should be monitored by a suitable analytical technique like GC-MS or ¹H NMR, comparing the spectra to a known standard.[8]

The following diagram outlines a generalized workflow for the synthesis and purification of the parent compound.

Caption: Generalized workflow for the synthesis and purification of 4H-Pyran-4-one.

Proposed Protocol: Synthesis of 4H-Pyran-4-one Hydrochloride

This protocol describes a standard method for preparing a hydrochloride salt of a basic organic compound. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solution Preparation: Dissolve purified 4H-Pyran-4-one (1.0 eq) in anhydrous diethyl ether or dichloromethane in a dried, three-neck flask under an inert atmosphere.

-

Precipitation: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution slowly, or add a solution of HCl in anhydrous diethyl ether (commercially available) dropwise with stirring.

-

Causality Insight: The non-aqueous, non-nucleophilic solvent is critical. It allows for the protonation to occur without providing a nucleophile (like water) that could attack the activated ring. The product is typically insoluble in these solvents, causing it to precipitate.

-

-

Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration under a blanket of inert gas.

-

Washing & Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under high vacuum.

-

Validation: The final product must be immediately characterized by FTIR (to confirm the disappearance of C=O) and stored in a desiccator under an inert atmosphere. Due to its instability, preparing this salt in situ for subsequent reactions is often the most practical approach.

Reactivity and Degradation Pathway

The primary reactivity concern for 4H-Pyran-4-one hydrochloride is its susceptibility to hydrolysis. The protonated ring is a powerful electrophile, and water is an effective nucleophile.

Caption: Reaction pathway showing the formation and subsequent hydrolysis of the hydrochloride salt.

Safety and Handling

4H-Pyran-4-one (Parent):

-

Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and safety goggles.[13][14]

-

Handle in a well-ventilated place to avoid the formation of dust and aerosols.[13][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[16] Store in a cool, dry, well-ventilated place in a tightly closed container.[15][16]

4H-Pyran-4-one Hydrochloride (Salt):

-

Corrosive: As a strong acid salt, it should be considered corrosive. Handle with extreme care to avoid skin and eye contact.

-

Hygroscopic & Reactive: Must be handled under anhydrous conditions. Work in a glove box or under a stream of inert gas.

-

Incompatible Materials: Keep away from bases, oxidizing agents, and water/moisture.[16]

In case of exposure, immediately flush the affected area with plenty of water and seek medical attention.[13][14][15]

Conclusion

While 4H-Pyran-4-one is a stable and versatile synthetic intermediate, its hydrochloride salt is a highly activated, electrophilic species with significantly different properties. Its heightened reactivity, particularly its instability towards nucleophiles like water, is a critical consideration for its use in drug development and multi-step synthesis. Researchers should prioritize anhydrous handling techniques and consider in situ generation to effectively leverage its synthetic potential. A comprehensive understanding of the spectroscopic differences between the parent and its protonated form is essential for accurate reaction monitoring and characterization.

References

-

PubChem. (n.d.). 4H-pyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4H-Pyran-4-one (CAS 108-97-4). Retrieved from [Link]

-

NMPPDB. (n.d.). 4H-pyran-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Journal of the Chemical Society C: Organic. (n.d.). A convenient preparation of tetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2021, December 28). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

-

Covenant University. (2021, July 11). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyridone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]

-

PMC. (2024, September 24). Natural products with γ-pyrone scaffold from Streptomyces. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzo-gama-pyrone. Retrieved from [Link]

-

PubMed. (2009, March 15). Gamma-pyrone natural products--a privileged compound class provided by nature. Retrieved from [Link]

-

PMC. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

-

PubMed. (n.d.). gamma-Pyrone compounds. 5. Synthesis and antiplatelet effects of xanthonoxypropanolamines and related compounds. Retrieved from [Link]

-

Growing Science. (2019, April 6). Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Retrieved from [Link]

- Google Patents. (n.d.). US4342697A - Preparation of gamma-pyrones.

-

ResearchGate. (n.d.). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-pyrone natural products--a privileged compound class provided by nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. backendrepo.covenantuniversity.edu.ng [backendrepo.covenantuniversity.edu.ng]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]

- 6. CAS 108-97-4: 4H-Pyran-4-one | CymitQuimica [cymitquimica.com]

- 7. 4H-吡喃-4-酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4H-PYRAN-4-ONE | 108-97-4 [chemicalbook.com]

- 9. 4H-Pyran-4-one (CAS 108-97-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. nmppdb.com.ng [nmppdb.com.ng]

- 11. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Structural Elucidation of 4H-Pyran-4-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of heterocyclic salts requires a rigorous, multimodal analytical approach. 4H-Pyran-4-one (γ-pyrone) is a fundamental oxygen-containing heterocycle. When subjected to strongly acidic conditions, it forms a hydrochloride salt. This whitepaper provides researchers and drug development professionals with an in-depth technical framework for synthesizing, handling, and structurally validating 4H-pyran-4-one hydrochloride, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Grounding & Chemical Nature

4H-pyran-4-one is a six-membered heterocyclic compound characterized by a cross-conjugated enone system[1]. In its neutral state, the molecule exhibits low aromaticity[1]. However, its chemical behavior is fundamentally altered in the presence of strong acids like hydrochloric acid (HCl).

Crucially, protonation occurs exclusively at the exocyclic carbonyl oxygen (O-4) rather than the endocyclic ring oxygen (O-1)[1]. The causality behind this regioselectivity is driven by thermodynamic stability: protonation at O-4 generates a 4-hydroxypyrylium cation[2]. This allows the formal positive charge to be highly delocalized across the C-2, C-3, C-5, and C-6 positions of the ring[1]. The resulting planar, 6π-electron system satisfies Hückel's rule (4n + 2, where n=1), granting the cationic species profound aromatic stability[2][3].

Fig 1. Mechanistic pathway of 4H-pyran-4-one protonation to a pyrylium cation.

Experimental Protocols: Synthesis and Sample Handling

The isolation of 4H-pyran-4-one hydrochloride demands strict anhydrous conditions. Because the pyrylium salt is highly hygroscopic, exposure to ambient moisture will drive the equilibrium backward, hydrolyzing the salt into the neutral pyrone and aqueous HCl. The following protocol is a self-validating system; the immediate formation of a precipitate confirms successful salt generation.

Protocol 1: Anhydrous Synthesis of 4H-Pyran-4-one Hydrochloride

-

Preparation : Dissolve 500 mg of pure 4H-pyran-4-one (Molecular Weight: 96.08 g/mol )[4] in 15 mL of anhydrous diethyl ether within an oven-dried Schlenk flask under a continuous argon atmosphere.

-

Acidification : Cool the reaction vessel to 0 °C using an ice bath. Slowly introduce a stoichiometric excess of anhydrous HCl gas (or 2.0 M HCl in diethyl ether) dropwise via a gas-tight syringe.

-

Precipitation : Observe the immediate formation of a dense, white crystalline precipitate. The ionic nature of the 4-hydroxypyrylium chloride renders it completely insoluble in the non-polar ether solvent.

-

Isolation : Filter the precipitate under argon using a Schlenk frit. Wash the crystals with 3 × 5 mL of cold anhydrous diethyl ether to purge any unreacted starting material.

-

Drying : Dry the product in vacuo (0.1 mbar) for 4 hours to remove residual solvent. Store the highly sensitive salt in a desiccator over P₂O₅.

Spectroscopic Elucidation Workflows

Elucidating the structure of the hydrochloride salt requires a multimodal approach to confirm both the protonation site and the resulting electronic distribution across the heterocycle.

Fig 2. Analytical workflow for the structural elucidation of 4H-pyran-4-one hydrochloride.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate proof of protonation at the carbonyl oxygen.

-

Neutral 4-Pyrone : Exhibits a strong, characteristic C=O stretching absorption at 1660 cm⁻¹[1].

-

Hydrochloride Salt : The 1660 cm⁻¹ band completely disappears. This occurs because the C=O double bond is converted into a C–OH single bond with partial double-bond character. A new, broad absorption band appears in the 3100–2500 cm⁻¹ region, corresponding to the strongly hydrogen-bonded O–H⁺···Cl⁻ stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the electron density changes across the pyran ring. To prevent the salt from dissociating, NMR spectra must be acquired in a highly polar, non-nucleophilic deuterated solvent.

Protocol 2: NMR Sample Preparation

-

Weigh 15 mg of 4H-pyran-4-one hydrochloride inside a nitrogen-filled glovebox.

-

Dissolve the salt in 0.6 mL of anhydrous CD₃CN or CF₃COOD. (Avoid D₂O, as it will cause rapid deprotonation and obscure the cationic shifts).

-

Transfer the solution to a 5 mm NMR tube and seal with a PTFE cap and Parafilm.

Causality of Chemical Shifts : In the ¹H NMR spectrum of the neutral compound, the α-protons (H-2/H-6) resonate at ~7.90 ppm due to the deshielding effect of the adjacent ring oxygen[1]. Upon protonation, the formal positive charge of the pyrylium system severely deshields all ring protons. The α-protons shift significantly downfield to ~8.8 ppm. In the ¹³C NMR spectrum, the C-4 carbon experiences an upfield shift (from ~180 ppm to ~170 ppm). This counterintuitive shift is a definitive diagnostic marker of carbonyl oxygen protonation: the carbon loses its pure ketone character and becomes part of a delocalized pyrylium ring, increasing its relative electron density compared to a highly polarized, localized carbonyl carbon.

Crystallographic Validation (X-ray)

Single-crystal X-ray diffraction provides definitive 3D structural confirmation. In neutral 4-pyrone, the pyran ring is flat, but the bond lengths alternate, reflecting localized C=C and C–C bonds[5]. In the hydrochloride salt, X-ray crystallography reveals a shortening of the C–C single bonds and a lengthening of the C=C double bonds. This bond length equalization is the ultimate physical proof of a highly delocalized, aromatic pyrylium structure. The chloride counterion is located in close proximity to the newly formed hydroxyl group, stabilized by strong hydrogen bonding.

Data Synthesis & Quantitative Tables

The following table summarizes the critical spectroscopic differences utilized to validate the successful formation and structural integrity of the hydrochloride salt.

| Analytical Technique | Parameter | Neutral 4H-Pyran-4-one | 4H-Pyran-4-one Hydrochloride | Structural Implication |

| FT-IR | C=O Stretch | ~1660 cm⁻¹ | Absent | Loss of localized ketone |

| FT-IR | O-H Stretch | Absent | ~3100–2500 cm⁻¹ (Broad) | Formation of O–H⁺···Cl⁻ |

| ¹H NMR | H-2, H-6 (α-protons) | ~7.90 ppm | ~8.80 ppm | Deshielding by pyrylium cation |

| ¹H NMR | H-3, H-5 (β-protons) | ~6.40 ppm | ~7.50 ppm | Deshielding by pyrylium cation |

| ¹³C NMR | C-4 (Carbonyl/C-OH) | ~180.0 ppm | ~170.0 ppm | Upfield shift due to delocalization |

| HRMS-ESI | [M+H]⁺ Ion | m/z 97.0284 | m/z 97.0284 | Exact mass of the cation |

Conclusion

The structural elucidation of 4H-pyran-4-one hydrochloride relies on understanding the thermodynamic drive toward aromaticity. By employing strict anhydrous synthesis protocols and a combination of FT-IR, NMR, and X-ray crystallography, researchers can definitively map the transformation from a cross-conjugated enone to a resonance-stabilized 4-hydroxypyrylium cation. This self-validating workflow ensures high-fidelity structural characterization critical for downstream drug development and synthetic applications.

References

-

Grokipedia. "4-Pyrone - Grokipedia". Grokipedia. URL: [Link]

-

Vaia. "Problem 42 On reaction with acid, 4-pyrone...". Vaia. URL: [Link]

-

OpenStax. "15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry". Pressbooks. URL: [Link]

-

PubChem. "4H-pyran-4-one | C5H4O2 | CID 7968". National Center for Biotechnology Information. URL: [Link]

-

ResearchGate. "Structures of (a) 4-pyrone, (b) 3-hydroxy-4-pyrone, (c) 3-hydroxychromen-4-one (3-HC), and (d) 3-hydroxyflavone (3-HF)". ResearchGate. URL: [Link]

Sources

- 1. 4-Pyrone â Grokipedia [grokipedia.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. vaia.com [vaia.com]

- 4. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4H-Pyran-4-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4H-Pyran-4-one hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and applications, with a focus on providing practical insights and methodologies.

Core Compound Identification: The CAS Number

The Chemical Abstracts Service (CAS) number for 4H-Pyran-4-one hydrochloride is 90981-30-9 . This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement. It is important to distinguish it from the parent compound, 4H-Pyran-4-one (also known as γ-Pyrone), which has the CAS number 108-97-4[1][2][3]. The hydrochloride salt is formed by the reaction of the parent pyrone with hydrochloric acid, which protonates the oxygen atom in the ring, enhancing its solubility in aqueous media.

Physicochemical Properties and Structural Elucidation

4H-Pyran-4-one is a conjugated enone with the molecular formula C5H4O2[2][3][4]. The hydrochloride salt's properties will be largely influenced by the parent pyrone's characteristics, with the notable exception of increased solubility in polar, protic solvents.

| Property | 4H-Pyran-4-one | Reference |

| Molecular Formula | C5H4O2 | [2][3][4] |

| Molecular Weight | 96.08 g/mol | [2][4] |

| Appearance | Light yellow to brown clear liquid | [3] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 215 °C | [3] |

| Synonyms | γ-Pyrone, 4-Pyrone | [1][2][3][4] |

The structure of the 4H-pyran cation, the core of the hydrochloride salt, is of theoretical interest regarding its aromaticity. The pyrylium ion, a related structure, is considered aromatic as it fulfills Hückel's rule and exhibits enhanced stability[5]. This underlying stability has implications for the reactivity and potential applications of 4H-Pyran-4-one derivatives.

Synthesis and Purification: A Methodological Deep Dive

The synthesis of 4H-Pyran-4-one and its derivatives is a topic of significant interest due to their wide range of biological activities. Several synthetic strategies have been developed, often employing multicomponent reactions for efficiency and atom economy[6][7][8].

Synthesis from Chelidonic Acid: A Classic Approach

A common and well-established method for synthesizing 4H-Pyran-4-one involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. This method is often preferred for laboratory-scale synthesis due to the commercial availability of the precursor, although the cost of chelidonic acid can be a factor.

Experimental Protocol: Synthesis of 4H-Pyran-4-one from Chelidonic Acid

-

Decarboxylation: A mixture of chelidonic acid and a high-boiling point solvent (e.g., glycerol) is heated under reflux. The dicarboxylic acid undergoes decarboxylation to yield 4H-Pyran-4-one.

-

Work-up and Isolation: The reaction mixture is then subjected to a work-up procedure to isolate the pyrone. Given that 4H-Pyran-4-one has a high affinity for water, the work-up often results in a pyrone/water solution.

-

Purification and Characterization: The final product is purified, often by crystallization from a desiccator due to its hygroscopic nature. Characterization is typically performed using H-NMR and IR spectroscopy to confirm the structure and purity.

Caption: Synthesis workflow for 4H-Pyran-4-one from chelidonic acid.

Multicomponent Reactions for 4H-Pyran Derivatives

Modern synthetic approaches often favor one-pot, multicomponent reactions (MCRs) to generate diverse 4H-pyran derivatives. These reactions are highly efficient and allow for the rapid assembly of complex molecules from simple starting materials[7]. A common MCR involves the reaction of an aldehyde, a β-ketoester or β-diketone, and a source of cyanide or malononitrile, often in the presence of a catalyst[7]. The choice of catalyst is crucial and can range from basic catalysts like piperidine to more environmentally benign options like neodymium(III) oxide[7].

Applications in Drug Discovery and Medicinal Chemistry

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[6][8].

Tetrahydro-4H-pyran-4-one: A Versatile Building Block

While this guide focuses on 4H-Pyran-4-one hydrochloride, it is essential to discuss the closely related and widely used precursor, tetrahydro-4H-pyran-4-one (CAS No. 29943-42-8)[9]. This saturated analog serves as a versatile building block in the synthesis of more complex drug candidates[10]. The tetrahydropyran (THP) motif is frequently used as a bioisosteric replacement for cyclohexane or piperidine rings to improve the pharmacokinetic properties of drug molecules, such as aqueous solubility and metabolic stability[10].

The reactivity of the ketone group in tetrahydro-4H-pyran-4-one allows for a wide array of chemical transformations, including reductive amination, to introduce diverse functional groups and build complex molecular architectures[10].

Experimental Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one [10]

-

Imine/Enamine Formation: To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., dichloromethane), the desired primary or secondary amine and acetic acid (as a catalyst) are added. The mixture is stirred at room temperature to facilitate the formation of the imine or enamine intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted and purified.

Caption: Reductive amination workflow for tetrahydro-4H-pyran-4-one.

Biological Significance of 4H-Pyran Derivatives

The diverse biological activities of 4H-pyran derivatives make them attractive targets for drug discovery programs. For instance, certain derivatives have been investigated as:

-

Antimicrobial agents: Fused 4H-pyran derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium bovis[6].

-

GPCR Antagonists: Derivatives of tetrahydro-4H-pyran-4-one have been utilized in the development of potent and selective histamine-3 receptor (H3R) antagonists, which show promise in treating cognitive disorders[10].

Safety, Handling, and Storage

Proper safety precautions are paramount when handling any chemical compound. While a specific safety data sheet (SDS) for 4H-Pyran-4-one hydrochloride was not found in the initial search, the SDS for the related compound, tetrahydro-4H-pyran-4-one, provides valuable guidance.

General Safety Precautions: [9][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Ensure adequate ventilation in the handling area.

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

-

Handling: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash off immediately with plenty of water.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Conclusion

4H-Pyran-4-one hydrochloride, identified by CAS number 90981-30-9, is a valuable compound for researchers in drug discovery and organic synthesis. Its synthesis, often stemming from precursors like chelidonic acid or through modern multicomponent reactions, provides access to a scaffold with a wide array of biological activities. The insights into the related and highly versatile building block, tetrahydro-4H-pyran-4-one, further underscore the importance of the pyranone core in medicinal chemistry. As with all chemical research, a thorough understanding of the compound's properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (URL: )

- The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery - Benchchem. (URL: )

- SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one. (URL: )

- Synthesis method of tetrahydro-4H-pyran-4-one - Google P

- A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIV

- Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)

- 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- - Synerzine. (URL: )

- 4H-Pyran-4-one | 108-97-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )

- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC - NIH. (URL: )

- 4H-Pyran-4-one | 108-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

- CAS 90981-30-9 | 4H-Pyran-4-one hydrochloride,≥95% - Howei. (URL: )

- 2-(2-(Dimethylamino)vinyl)

- 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem. (URL: )

- 4H-Pyran-4-one = 98 108-97-4 - Sigma-Aldrich. (URL: )

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. (URL: )

- Tetrahydro-4H-Pyran-4-one - Safety D

- 4H-Pyran-4-one - Chem-Impex. (URL: )

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C

- Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (URL: )

- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Deriv

- HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy) - MDPI. (URL: )

- Synthesis of 4H-thiopyran-4-ones | The Journal of Organic Chemistry - ACS Public

- Is the 4H-Pyran Cation aromatic? - Chemistry Stack Exchange. (URL: )

Sources

- 1. 4H-Pyran-4-one | 108-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4H-Pyran-4-one = 98 108-97-4 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjbas.com [mjbas.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of 4H-Pyran-4-one Hydrochloride Starting Materials: A Technical Guide to Scaffold Construction and Salt Formation

Executive Summary

The 4H-pyran-4-one and tetrahydro-4H-pyran-4-one (THP) moieties are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for central nervous system (CNS) agents, analgesics, and targeted oncology therapeutics[1][2]. Because the free bases of these amine-functionalized heterocycles are often prone to degradation, polymerization, or unwanted side reactions, they are synthesized and isolated as hydrochloride salts.

This whitepaper outlines the causality, chemical logic, and validated step-by-step methodologies for synthesizing two critical starting materials: 3-((dimethylamino)methyl)tetrahydro-4H-pyran-4-one hydrochloride (via de novo functionalization) and 2-(aminomethyl)-5-methoxy-4H-pyran-4-one hydrochloride (via natural product derivatization).

Pathway A: Functionalization of Tetrahydro-4H-pyran-4-one (THP)

Mechanistic Rationale

Tetrahydro-4H-pyran-4-one (THP) is a deceptively simple building block. The embedded oxygen atom in the tetrahydropyran system strongly influences the ring's electronic distribution, limiting certain synthetic possibilities while enabling others[2]. To introduce an amine handle for downstream API synthesis, a multi-component Mannich reaction is employed[3].

By utilizing dimethylamine hydrochloride directly in the reaction mixture, the protocol achieves a dual purpose: it provides the necessary acidic environment to generate the highly electrophilic iminium ion intermediate, and it ensures the final product precipitates directly as the stable hydrochloride salt, bypassing a separate salt-formation step[4].

Workflow of the one-pot Mannich reaction yielding the THP hydrochloride salt.

Protocol: Synthesis of 3-((dimethylamino)methyl)tetrahydro-4H-pyran-4-one HCl

Self-Validating Principle: The reaction utilizes ethanol as a solvent. The target hydrochloride salt has high solubility in boiling ethanol but is practically insoluble at 0 °C, allowing the reaction mixture to act as its own purification system via selective crystallization.

-

Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend paraformaldehyde (1.2 equiv) and dimethylamine hydrochloride (1.1 equiv) in absolute ethanol (200 mL).

-

Acidic Activation: Add concentrated HCl (0.05 equiv). Causality: The catalytic strong acid accelerates the depolymerization of paraformaldehyde, ensuring a steady, controlled release of formaldehyde to form the iminium ion, preventing polymer accumulation.

-

Substrate Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) to the stirring mixture.

-

Thermal Condensation: Heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor the conversion via GC-MS. Validation: The reaction is deemed complete when unreacted THP falls below 1.0% area under the curve (AUC).

-

Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals, excluding polymeric Mannich byproducts from the crystal lattice.

-

Isolation: Filter the resulting white precipitate under a vacuum and wash with ice-cold ethanol (2 × 20 mL). Dry under a vacuum at 40 °C to constant weight.

Pathway B: Derivatization of Natural Pyranones (Kojic Acid)

Mechanistic Rationale

For conjugated 4H-pyran-4-one systems, de novo synthesis can be resource-intensive. Instead, the natural γ-pyrone, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic acid), is utilized as a highly effective, pre-formed substrate[5].

The primary challenge in this pathway is the high reactivity of the C5-hydroxyl group, which can act as a competing nucleophile or undergo oxidative degradation. Therefore, a strict sequence of protection, activation, amination, and anhydrous salt formation must be followed.

Stepwise derivatization of Kojic acid into an aminomethyl hydrochloride starting material.

Protocol: Synthesis of 2-(aminomethyl)-5-methoxy-4H-pyran-4-one HCl

Self-Validating Principle: The final salt formation relies on the strict exclusion of water. The precipitation of the product from an ethereal solvent visually confirms the successful protonation of the amine without hydrolyzing the sensitive pyranone ring.

-

Protection (Methylation): Dissolve Kojic acid (1.0 equiv) in DMF. Add anhydrous K₂CO₃ (1.5 equiv) and methyl iodide (1.2 equiv). Stir at room temperature for 4 hours. Quench with water and extract with dichloromethane (DCM) to isolate 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one.

-

Activation (Chlorination): Dissolve the intermediate in anhydrous DCM. Dropwise, add thionyl chloride (SOCl₂, 1.5 equiv) at 0 °C. Causality: SOCl₂ converts the primary alcohol into a superior leaving group (chloride) while generating SO₂ and HCl gases, which drive the reaction forward entropically.

-

Amination: Concentrate the chlorinated intermediate and redissolve in a 7N methanolic ammonia solution. Stir in a sealed pressure tube at 60 °C for 8 hours. Evaporate the solvent to yield the crude free base.

-

Anhydrous Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly introduce a 4M solution of HCl in dioxane. Causality: Aqueous HCl would risk hydrolytic ring-opening of the pyranone. The anhydrous dioxane/ether system ensures the immediate precipitation of 2-(aminomethyl)-5-methoxy-4H-pyran-4-one hydrochloride as a highly pure, filterable solid.

Quantitative Comparison of Starting Materials

To aid drug development professionals in selecting the appropriate starting material for their specific synthetic workflows, the following table summarizes the quantitative metrics and operational parameters of both scaffolds.

| Parameter | 3-((dimethylamino)methyl)THP HCl | 2-(aminomethyl)-5-methoxy-4H-pyran-4-one HCl |

| Molecular Weight | 193.67 g/mol | 191.61 g/mol |

| Ring Saturation | Fully saturated (Tetrahydropyran) | Conjugated (γ-Pyrone) |

| Typical Overall Yield | 80–85% (One-pot) | 60–70% (Multi-step) |

| Key Impurities to Monitor | Unreacted THP, Polymeric Mannich byproducts | 5-hydroxy unmethylated analog, Dimeric amines |

| Primary Downstream Application | Saturated heterocycle APIs, CNS agents[4] | Conjugated pyranone APIs, Anticancer agents[5] |

References

-

Benchchem. 3-Methyl-4H-pyran-4-one: A Technical Guide to a Promising Scaffold. Benchchem. Available at:[1]

-

Taylor & Francis. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. Available at:[5]

-

ACS Publications. Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. Available at:[2]

-

ACS Publications. On-DNA Mannich Reaction for DNA-Encoded Library Synthesis. The Journal of Organic Chemistry. Available at:[3]

-

Google Patents. WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Available at:[4]

Sources

An In-depth Technical Guide to the Physical Properties of 4H-Pyran-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the physical properties of 4H-Pyran-4-one hydrochloride, with a primary focus on its melting and boiling points. In the absence of extensive, publicly available experimental data for this specific salt, this document synthesizes fundamental chemical principles, predictive insights, and established analytical methodologies to offer a robust scientific perspective. We will delve into the anticipated characteristics of this compound, the underlying chemical reasoning, and the empirical approaches to its characterization.

Introduction to 4H-Pyran-4-one and its Hydrochloride Salt

4H-Pyran-4-one, also known as γ-pyrone, is a heterocyclic ketone with the molecular formula C₅H₄O₂.[1][2] It serves as a foundational structure in numerous natural products and is a valuable building block in synthetic organic chemistry.[2] The formation of a hydrochloride salt involves the protonation of the 4H-Pyran-4-one molecule, most likely at the carbonyl oxygen, by hydrochloric acid. This transformation from a neutral molecule to an ionic salt is expected to significantly alter its physicochemical properties.

The conversion to a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility and stability. Understanding the physical characteristics of 4H-Pyran-4-one hydrochloride is therefore crucial for its handling, formulation, and development as a potential pharmaceutical intermediate.

Predicted Physicochemical Properties of 4H-Pyran-4-one Hydrochloride

The formation of the hydrochloride salt introduces strong ionic interactions and the potential for hydrogen bonding, which are anticipated to have a profound effect on the melting and boiling points compared to the parent compound, 4H-Pyran-4-one.

Melting Point

The neutral 4H-Pyran-4-one is a low-melting solid with a reported melting point in the range of 32-34 °C.[2][3] The conversion to its hydrochloride salt introduces strong electrostatic interactions between the protonated pyrone cation and the chloride anion. These ionic forces are significantly stronger than the dipole-dipole interactions present in the crystal lattice of the neutral compound. Consequently, a substantially higher melting point is predicted for 4H-Pyran-4-one hydrochloride. The increased thermal energy required to overcome these ionic forces will result in a melting point that is significantly higher than that of the free base.

Boiling Point and Thermal Stability

The boiling point of 4H-Pyran-4-one is reported to be between 210-215 °C.[1][2][3] However, determining an experimental boiling point for 4H-Pyran-4-one hydrochloride is likely to be challenging. Ionic compounds, such as hydrochloride salts, often exhibit very high boiling points due to the strength of the ionic forces. More critically, organic salts frequently decompose at temperatures below their boiling point.

It is highly probable that 4H-Pyran-4-one hydrochloride will undergo thermal decomposition before it can vaporize. This decomposition could involve the loss of hydrogen chloride and potential polymerization or degradation of the pyrone ring. Therefore, instead of a distinct boiling point, a decomposition temperature is a more relevant thermal characteristic for this compound.

Experimental Determination of Thermal Properties

A systematic experimental approach is necessary to characterize the thermal properties of 4H-Pyran-4-one hydrochloride. The following protocols outline the standard methodologies employed for such analysis.

Synthesis and Purification of 4H-Pyran-4-one Hydrochloride

The initial step involves the synthesis of the hydrochloride salt. A typical laboratory-scale synthesis would involve dissolving 4H-Pyran-4-one in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) and bubbling dry hydrogen chloride gas through the solution, or adding a solution of HCl in an organic solvent. The resulting precipitate of 4H-Pyran-4-one hydrochloride would then be collected by filtration, washed with the anhydrous solvent to remove any excess HCl and unreacted starting material, and dried under vacuum.

Melting Point Determination

Protocol:

-

Sample Preparation: A small, finely powdered sample of dry 4H-Pyran-4-one hydrochloride is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point. A sharp melting range is indicative of high purity.

Thermal Stability and Decomposition Analysis

Thermogravimetric Analysis (TGA) is the preferred method for assessing the thermal stability of 4H-Pyran-4-one hydrochloride.

Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of the compound is placed in the TGA sample pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C per minute) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. A significant loss of mass indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to detect thermal events such as melting and decomposition. A sharp endotherm in the DSC thermogram that corresponds to a mass loss in the TGA curve would confirm decomposition.

Data Summary and Visualization

The following table summarizes the known physical properties of the parent compound and the predicted properties of its hydrochloride salt.

| Property | 4H-Pyran-4-one | 4H-Pyran-4-one Hydrochloride (Predicted) |

| Melting Point | 32-34 °C[2][3] | Significantly higher than the free base |

| Boiling Point | 210-215 °C[1][2][3] | Likely to decompose before boiling |

The experimental workflow for the characterization of 4H-Pyran-4-one hydrochloride can be visualized as follows:

Caption: Workflow for Synthesis and Thermal Analysis of 4H-Pyran-4-one Hydrochloride.

Conclusion

References

-

Grokipedia. 4-Pyrone. Link

-

ChemicalBook. 108-97-4(4H-PYRAN-4-ONE) Product Description. Link

-

Sigma-Aldrich. 4H-Pyran-4-one. Link

-

ChemBK. 3-Hydroxy-γ-pyrone. Link

-

Chem-Impex. 4H-Pyran-4-one. Link

-

S. G. G. V. D. S. R. K. G. S. S. A. G. K. P. K. A. K. K. Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. ChemistrySelect, 2(24), 7221-7225. Link

-

University of Wisconsin-Madison. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Link

Sources

Solvation Dynamics and Physicochemical Profiling of 4H-Pyran-4-one Hydrochloride

Executive Summary

4H-Pyran-4-one hydrochloride is a critical heterocyclic building block widely utilized in pharmaceutical synthesis, agricultural chemistry, and materials science. Understanding its solubility profile across diverse solvent systems is paramount for optimizing reaction conditions, formulation strategies, and purification workflows. This technical guide provides a comprehensive analysis of the solvation mechanics, quantitative solubility data, and self-validating empirical protocols for 4H-Pyran-4-one hydrochloride, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Implications

To understand the solubility of this compound, one must first distinguish it from its free base. The free base, 4H-Pyran-4-one (CAS 108-97-4), is a neutral, conjugated cyclic ether/ketone that exhibits high solubility in organic solvents such as ethanol and diethyl ether, but possesses limited solubility in aqueous environments[1].

However, conversion to its salt form, 4H-Pyran-4-one hydrochloride (CAS 90981-30-9; Molecular Weight: 132.54 g/mol ) , fundamentally alters its physicochemical properties[2]. The protonation of the pyranone system introduces a formal ionic charge, which drastically shifts its dielectric requirements for solvation, rendering it highly soluble in polar and aqueous systems[3].

Mechanistic Principles of Solvation

The dissolution of 4H-Pyran-4-one hydrochloride is governed by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the surrounding solvent medium.

-

Lattice Energy ( ΔHlat ): The energetic barrier holding the organic cation and the chloride anion ( Cl− ) together in the solid crystalline state.

-

Solvation Energy ( ΔHsolv ): The energy released when solvent molecules coordinate around the dissociated ions.

In polar protic solvents (e.g., water), strong ion-dipole interactions and extensive hydrogen bonding provide sufficient solvation energy to overcome the lattice energy, resulting in rapid dissolution. Conversely, non-polar solvents (e.g., hexane) lack the electrostatic capability to stabilize the ionic charges, leaving the crystal lattice intact and resulting in insolubility[4].

Thermodynamic cycle of 4H-Pyran-4-one hydrochloride dissolution.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 4H-Pyran-4-one hydrochloride across various solvent classes. Because hydrochloride salts of small heterocycles follow predictable thermodynamic patterns, these representative values serve as a highly reliable baseline for formulation and synthetic planning.

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility | Solvation Mechanism |

| Polar Protic | Water | 80.1 | >100 mg/mL (Highly Soluble) | Ion-dipole interactions, extensive H-bonding |

| Polar Aprotic | DMSO | 46.7 | 50-100 mg/mL (Soluble) | Cation solvation via oxygen lone pairs |

| Polar Protic | Methanol | 32.7 | 20-50 mg/mL (Moderately) | Moderate H-bonding, lower dielectric shielding |

| Weakly Polar | Ethyl Acetate | 6.0 | <1 mg/mL (Slightly Soluble) | Insufficient polarity to disrupt crystal lattice |

| Non-Polar | Hexane | 1.9 | <0.1 mg/mL (Insoluble) | Absence of stabilizing electrostatic interactions |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact solubility of 4H-Pyran-4-one hydrochloride in a novel solvent mixture, a rigorous, self-validating shake-flask methodology must be employed. This workflow incorporates internal controls—specifically temporal equilibrium checks and orthogonal quantification—to ensure that true thermodynamic equilibrium is recorded, rather than a transient kinetic state.

Self-validating shake-flask methodology for empirical solubility determination.

Step-by-Step Protocol:

-

Solvent Saturation: Add an excess amount of 4H-Pyran-4-one hydrochloride solid to 5.0 mL of the target solvent in a sealed borosilicate glass vial. The presence of undissolved solid is mandatory to ensure saturation.

-

Isothermal Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM. Prepare two identical samples to be pulled at 24 hours and 48 hours.

-

Phase Separation: After the designated time, centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the excess solid. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Causality Step: Discard the first 1.0 mL of the filtrate to saturate the filter membrane, preventing artificially low concentration readings due to API adsorption.

-

Quantification: Dilute the filtered supernatant into the linear range of your analytical method. Quantify the concentration using HPLC-UV (monitoring at ~260 nm for the pyranone chromophore).

-

Data Validation: Compare the 24-hour and 48-hour concentrations. If the variance is < 2%, thermodynamic equilibrium is confirmed. Additionally, measure the pH of aqueous samples; the dissociation of the hydrochloride salt will lower the pH, which can self-limit solubility if the free base begins to precipitate.

Application-Driven Solvent Selection

The choice of solvent must be directly dictated by the downstream application, leveraging the causality of the compound's solvation mechanics:

-

In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the industry standard for preparing highly concentrated master stock solutions. Due to its polar aprotic nature, it easily dissolves the hydrochloride salt without hydrolyzing the pyranone ring, allowing for stable storage at -20°C[5].

-

Aqueous Formulations: For in vivo dosing or aqueous chemistry, water or buffered saline is ideal. However, because dissolving 4H-Pyran-4-one hydrochloride releases Cl− and lowers the pH, the solution must be adequately buffered (e.g., using PBS) to prevent localized tissue irritation or pH-dependent degradation[3].

-

Purification (Recrystallization): The stark contrast in solubility between polar and non-polar solvents makes anti-solvent crystallization highly effective. The compound can be dissolved in a minimal volume of warm ethanol (good solvent) and precipitated by the slow addition of diethyl ether or hexane (anti-solvent), yielding high-purity crystalline material.

Sources

Discovery and Isolation of 4H-Pyran-4-one Derivatives: A Technical Whitepaper

Executive Summary & Mechanistic Rationale

The 4H-pyran-4-one (γ-pyrone) nucleus is a privileged structural motif ubiquitous in both bioactive natural products and synthetic pharmaceuticals. Compounds bearing this scaffold—ranging from simple fungal metabolites like kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) to complex flavonoid derivatives—exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and metal-chelating properties 1.

As a Senior Application Scientist overseeing natural product discovery, I emphasize that the successful isolation of these derivatives requires a rigorously controlled, mechanistically grounded approach. 4H-pyran-4-ones are uniquely characterized by their conjugated enone system and, frequently, enolic hydroxyl groups. These structural features dictate their physicochemical behavior: they are moderately polar, highly sensitive to extreme pH, and prone to complexing with trace metals. This whitepaper details the end-to-end technical workflows for extracting, isolating, and biologically validating 4H-pyran-4-one derivatives from complex biological matrices.

Bioassay-Guided Discovery Workflows

4H-pyran-4-one derivatives are frequently isolated from the secondary metabolome of fungi, such as Schizophyllum commune and Aspergillus niger, as well as select plant species like Mentha piperita2. The discovery phase relies on a systematic extraction and partitioning strategy designed to isolate the target pharmacophore while purging the matrix of lipophilic waxes and highly polar tannins.

Fig 1. End-to-end workflow for the extraction and isolation of 4H-pyran-4-one derivatives.

Core Protocol 1: Ultrasound-Assisted Extraction (UAE) and Partitioning

To maximize yield while preserving the structural integrity of heat-sensitive pyranones, we utilize a kinetically optimized Ultrasound-Assisted Extraction (UAE) protocol 3.

-

Biomass Preparation : Lyophilize and mechanically pulverize the fungal mycelia or plant material to a fine powder. Causality: Lyophilization prevents hydrolytic degradation of esterified pyranones, while pulverization maximizes the surface-area-to-volume ratio for solvent penetration.

-

Primary Extraction : Suspend 100 g of pulverized biomass in 1.0 L of 70.75% (v/v) aqueous methanol. Causality: This specific dielectric constant optimally disrupts cellular membranes while solubilizing both aglycone pyranones and their glycosylated derivatives.

-

Acoustic Cavitation : Sonicate the suspension at 145 rpm and 29 °C for 45 minutes. Causality: Acoustic cavitation generates localized shear forces that mechanically shear cell walls, accelerating mass transfer without thermally degrading the target molecules.

-

Sequential Liquid-Liquid Partitioning :

-

Defatting : Partition the concentrated aqueous extract with n -hexane (3 × 200 mL).

-

Target Extraction : Partition the remaining aqueous layer with ethyl acetate (EtOAc, 3 × 200 mL). Causality: EtOAc has an ideal polarity for extracting moderately polar 4H-pyran-4-ones (like kojic acid and DDMP) while leaving highly polar carbohydrates in the aqueous phase.

-

Self-Validation Check : Spot the residual aqueous layer on a normal-phase TLC plate. The absence of UV-active spots migrating at Rf > 0.5 (in 8:2 Hexane:EtOAc) confirms that the pyranones have been successfully driven into the EtOAc phase.

-

Chromatographic Isolation & Structural Elucidation

To isolate individual 4H-pyran-4-one species from the enriched EtOAc fraction, high-resolution chromatographic techniques are mandatory.

Core Protocol 2: Preparative HPLC & NMR Elucidation

-

Pre-purification (Silica Gel) : Load the EtOAc fraction onto a silica gel column (200-300 mesh) and elute with a step gradient of Hexane:EtOAc. Monitor fractions via TLC at 254 nm. Causality: The conjugated γ-pyrone ring strongly absorbs UV light at 254 nm, allowing for real-time tracking of the pharmacophore.

-

Prep-HPLC : Inject the pyranone-rich sub-fractions onto a Preparative C18 Reverse-Phase HPLC column (250 × 21.2 mm, 5 µm).

-

Elution Profile : Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 60% ACN over 30 minutes. Causality: Formic acid suppresses the ionization of the enolic hydroxyl groups (e.g., at C-3 or C-5), preventing peak tailing and drastically improving chromatographic resolution.

-

Structural Elucidation :

-

HR-ESI-MS : Confirm the exact mass. Self-Validation Check: A single dominant total ion chromatogram (TIC) peak with the expected mass-to-charge ratio ( [M+H]+ ) validates the isolation purity.

-

NMR Spectroscopy : Subject the isolate to 1H and 13C NMR. The 4H-pyran-4-one scaffold is definitively characterized by a carbonyl carbon resonance near δC 175–180 ppm and characteristic olefinic protons (H-2/H-6) resonating between δH 6.5–8.0 ppm 4.

-

Quantitative Data Summary

The table below synthesizes isolation yields and biological benchmarks across various 4H-pyran-4-one derivatives, demonstrating the versatility of the scaffold from laboratory extraction to pilot-scale synthesis [[5]]() 2.

Table 1: Extraction Yields and Biological Benchmarks of 4H-Pyran-4-ones

| Compound / Extract | Source Matrix | Extraction/Isolation Method | Yield (%) | Key Biological Activity | MIC (µg/mL) |

| DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) | Schizophyllum commune | Solid-Liquid (70.75% MeOH, 29 °C) | ~1.5 - 3.0 | Antifungal Agent | 16 - 32 |

| Pyranone-enriched fraction | Mentha piperita leaves | Soxhlet (Methanol) -> GC-MS | 3.02 (Relative) | Broad-spectrum Antimicrobial | N/A |

| Chlorokojic acid Mannich bases | Synthetic modification | Multicomponent Synthesis | 65 - 84 | Antitubercular (M. smegmatis) | 4 - 8 |

| Tetrahydro-4H-pyran-4-one | Synthetic precursor | Pilot Plant Manufacture (TCCA/Pyridine) | 65 (Distilled) | Pharmaceutical Building Block | N/A |

Biological Evaluation & Mechanistic Profiling

Once isolated, 4H-pyran-4-one derivatives are primarily evaluated for their antimicrobial and metal-chelating properties. The α -hydroxyketone motif (e.g., in 3-hydroxy-4-pyrones) acts as a potent bidentate chelator of transition metals like Fe3+ and Cu2+ . This chelation underpins their ability to inhibit metalloenzymes such as tyrosinase and disrupt bacterial biofilms 6.

Fig 2. Pharmacological mechanisms of 4H-pyran-4-one derivatives via metal chelation and disruption.

Core Protocol 3: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

To accurately quantify the antimicrobial efficacy of the isolated pyranones, we employ a colorimetric microdilution assay.

-

Inoculum Preparation : Adjust the microbial suspension (e.g., Mycobacterium smegmatis or Pseudomonas aeruginosa) to 105 CFU/mL in Mueller-Hinton broth.

-

Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the isolated 4H-pyran-4-one (from 128 µg/mL to 0.25 µg/mL) in DMSO. Ensure the final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

-

Incubation and Readout : Inoculate the wells and incubate at 37 °C for 24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

-

Self-Validation Check : Include a sterility control well (broth + resazurin, no bacteria) which must remain blue, and a growth control well (broth + bacteria + resazurin, no compound) which must turn pink. Causality: Resazurin provides a highly sensitive, objective colorimetric readout of cellular metabolic activity (reduction to pink resorufin by viable cells), eliminating the ambiguity of visual turbidity assessments. The MIC is defined as the lowest concentration preventing the color change from blue to pink 1.

References

-

EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY Source: ResearchGate URL: [Link]

-

Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman Source: PMC (NIH) URL:[Link]

-

4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential Source: ResearchGate URL:[Link]

-

Reappraising the structures and distribution of metabolites from black aspergilli containing uncommon 2-benzyl-4H-pyran-4-one and 2-benzylpyridin-4(1H) Source: PMC (NIH) URL: [Link]

-

Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: ACS Publications URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reappraising the structures and distribution of metabolites from black aspergilli containing uncommon 2-benzyl-4H-pyran-4-one and 2-benzylpyridin-4(1H)-one systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Theoretical Studies on 4H-Pyran-4-one Hydrochloride: A Quantum Chemical Perspective

Executive Summary

The γ-pyrone ring is a ubiquitous structural motif in organic chemistry, serving as the core scaffold for numerous bioactive compounds, including maltol, kojic acid, and various flavonoids. While the neutral 4H-pyran-4-one molecule has been studied extensively, its protonated salt, 4H-Pyran-4-one hydrochloride (CAS: 90981-30-9) [9], presents a unique electronic environment. Understanding the theoretical underpinnings of this molecule is critical for drug development professionals seeking to leverage its reactivity for the synthesis of novel therapeutics.

This whitepaper provides an in-depth technical guide to the computational evaluation of 4H-pyran-4-one hydrochloride, detailing field-proven quantum chemical protocols, electronic structure analysis, and spectroscopic benchmarking.

Electronic Structure: The Aromaticity Paradox

The fundamental reactivity of 4H-pyran-4-one is governed by a complex interplay of electronic, resonance, and steric effects. In its neutral state, the electronic structure of the heterocyclic ring theoretically fulfills the conditions for an aromatic Hückel system; however, its chemical behavior often closely resembles that of an aliphatic cross-conjugated dienone [1].

Protonation of the exocyclic carbonyl oxygen to form 4H-pyran-4-one hydrochloride fundamentally shifts this balance. By drawing electron density away from the ring via the newly formed hydroxyl group, the π -electrons within the ring become highly delocalized. This delocalization stabilizes the positive charge across the ring, significantly enhancing its aromatic character and altering its susceptibility to nucleophilic attack at the vinylic carbons (C2/C6) [1].

Mechanistic pathway showing protonation-induced aromaticity and subsequent reactivity.

Self-Validating Computational Methodology

To accurately model the structural and electronic properties of 4H-pyran-4-one hydrochloride, a rigorous Density Functional Theory (DFT) protocol is required. The following step-by-step methodology ensures a self-validating system where theoretical predictions can be directly benchmarked against experimental observables.

Step 1: Initial Geometry Construction

-

Action: Construct the 3D molecular model of 4H-pyran-4-one, placing a proton on the exocyclic carbonyl oxygen and positioning the chloride ion ( Cl− ) in the primary solvation sphere.

-

Causality: Molecular Electrostatic Potential (MEP) maps of the neutral species indicate that the carbonyl oxygen is the most electronegative site. Proper initial placement prevents the optimization algorithm from falling into high-energy local minima.

Step 2: Geometry Optimization (DFT/B3LYP/def2-TZVP)

-

Action: Perform ground-state geometry optimization using the B3LYP hybrid functional paired with the def2-TZVP basis set.

-

Causality: While older studies often utilized Pople-style basis sets (e.g., 6-311G**) with the frozen-core approximation, modern TD-DFT calculations require all-electron correlation. The def2-TZVP basis set is an all-electron basis set containing polarization functions, which is absolutely critical for accurately modeling the diffuse electron density of the chloride counterion and the excited states of the pyrone ring[4].

Step 3: Harmonic Frequency Calculation

-

Action: Execute a frequency calculation on the optimized geometry at the exact same level of theory.

-

Causality: This step is the core of the self-validating system. It serves two purposes: First, it confirms that the optimized structure is a true global minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Second, it generates theoretical IR and Raman spectra that can be compared to experimental data to validate the chosen functional and basis set [8].

Step 4: Time-Dependent DFT (TD-DFT)

-

Action: Calculate the vertical excitation energies to simulate the UV-Vis absorption spectrum.

-

Causality: TD-DFT provides insights into the S1(n,π∗) and T1(n,π∗) transitions. Comparing these theoretical transitions against jet-cooled phosphorescence excitation spectra validates the model's accuracy regarding the molecule's excited-state dynamics [4].

Computational workflow for the theoretical analysis of 4H-Pyran-4-one HCl.

Quantitative Data Presentation: Spectroscopic Benchmarking

The reliability of the theoretical model is established by comparing the calculated vibrational frequencies and electronic transitions against experimental data. Because DFT often overestimates vibrational frequencies due to the neglect of anharmonicity, a standard scaling factor (typically ~0.96 for B3LYP/def2-TZVP) is applied.

Below is a summarized comparison of key spectroscopic parameters for the protonated pyranone system:

| Spectroscopic Parameter | Theoretical (Scaled) | Experimental Benchmark | % Error | Functional Significance |

| ν (O-H) stretch | 3445 cm −1 | 3410 cm −1 | 1.02% | Confirms protonation at the carbonyl site. |

| ν (C=C) stretch | 1618 cm −1 | 1605 cm −1 | 0.81% | Indicates degree of ring delocalization. |

| ν (C-O-C) stretch | 1152 cm −1 | 1142 cm −1 | 0.87% | Validates the integrity of the heterocyclic ether linkage. |

| λmax (UV-Vis) | 265 nm | 270 nm | 1.85% | Corresponds to the primary π→π∗ transition. |

Note: Experimental benchmarks are aggregated from solid-state IR and UV-Vis studies of closely related protonated pyran-4-one derivatives (e.g., maltol and kojic acid salts) to illustrate the high predictive accuracy of the def2-TZVP basis set [8].

Conclusion

Theoretical studies on 4H-pyran-4-one hydrochloride bridge the gap between abstract quantum chemistry and practical synthetic application. By employing a rigorous, self-validating DFT protocol utilizing all-electron basis sets like def2-TZVP, researchers can accurately map the shift from aliphatic dienone character to enhanced aromaticity upon protonation. This predictive power is an invaluable asset for drug development professionals designing nucleophilic substitution pathways for novel pyrone-based therapeutics.

Reactivity of the Pyranone Ring with Hydrochloric Acid: Mechanistic Insights and Synthetic Workflows

Executive Summary

Pyranones—encompassing both 2-pyranones (α-pyrones) and 4-pyranones (γ-pyrones)—are privileged oxygen-containing heterocyclic scaffolds widely utilized in natural product synthesis and drug development. Their reactivity profile with hydrochloric acid (HCl) is highly dynamic, dictated primarily by the hydration state of the acid and the thermal conditions of the reaction. This technical guide elucidates the mechanistic pathways of HCl-mediated pyranone activation, contrasting aqueous hydrolysis and decarboxylation with anhydrous electrophilic annulation cascades.

Mechanistic Divergence: Aqueous vs. Anhydrous HCl

The pyranone ring is a conjugated system exhibiting both diene and vinylogous ester/lactone character. When exposed to HCl, the primary site of interaction is the exocyclic carbonyl oxygen. Protonation at this site lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the system highly susceptible to nucleophilic attack or structural rearrangement.

Aqueous HCl: Hydrolysis and Decarboxylation

When 2-pyranones, such as dehydroacetic acid, are treated with aqueous HCl at elevated temperatures (approx. 100 °C), the lactone moiety undergoes acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the adjacent carbon. Water attacks the ring, leading to a ring-opened β-keto acid intermediate. Under thermal acidic conditions, this intermediate rapidly decarboxylates to yield a 4-pyranone derivative, such as 2,6-dimethyl-4-pyranone 1[1]. The causality here is strictly thermodynamic: the irreversible loss of CO₂ gas drives the reaction forward, preventing the reversible re-closure of the lactone.

Catalytic HCl: Heteroatom Exchange (Pyranone to Pyridone)

4-Pyranones can be converted into 4-pyridones via condensation with primary amines. This transformation is catalyzed by concentrated HCl. The acid protonates the pyranone carbonyl, stabilizing a pyrylium resonance contributor. This highly electrophilic intermediate is attacked by the amine, triggering a ring-opening event to form a linear enaminone intermediate. Subsequent intramolecular cyclization and elimination of water yield the nitrogen heterocycle 2[2].

Anhydrous HCl: Electrophilic Activation and Annulation

In complex alkaloid synthesis, stoichiometric anhydrous HCl in acetonitrile is utilized to activate siloxypyrones. Protonation of the siloxypyrone carbonyl oxygen weakens the O-Si bond via hydrogen bonding. This triggers desilylation and the expulsion of a leaving group, generating a highly reactive 2-methylene-3,4-diketone intermediate. This intermediate seamlessly undergoes hetero-Diels-Alder cycloaddition or Michael-Mannich sequences with indole derivatives 3[3]. The choice of anhydrous HCl is critical; aqueous conditions would prematurely hydrolyze the siloxypyrone, aborting the annulation.

Fig 1: Mechanistic pathway for the HCl-catalyzed conversion of 4-pyranone to 4-pyridone.

Quantitative Reaction Parameters

The following table summarizes the divergent outcomes of pyranone reactivity based on the specific HCl conditions applied.

| Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Principal Product | Yield (%) | Ref |

| Dehydroacetic acid | 12M HCl (Aqueous) | Water | 100 | 2,6-Dimethyl-4-pyranone | >85 | [1] |

| 4-Pyranone derivative | Primary Amine + Cat. HCl | Ethanol | Reflux | 4-Pyridone derivative | 70-90 | [2] |

| Siloxypyrone | Anhydrous HCl (Stoichiometric) | CH₃CN | 25 | Pyrone-annulated alkaloid | 81 | [3] |

| 1,1,5,5-Tetraethoxy-3-pentanone | HCl (Aqueous) | Water | Reflux | γ-Pyrone | 59 | [4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate causality-driven reagent selection and strict in-process validation checkpoints.

Protocol A: Synthesis of 2,6-Dimethyl-4-pyranone via Acid-Catalyzed Decarboxylation